6-({[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid
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Overview
Description
6-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}HEXANOIC ACID is a complex organic compound with a unique structure that includes a chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}HEXANOIC ACID typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated chromen-4-one derivative with phenol.
Attachment of the acetamido group: This is typically done through an amide coupling reaction using reagents like EDCI or DCC.
Final assembly: The hexanoic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}HEXANOIC ACID can undergo various chemical reactions, including:
Oxidation: The phenoxy and chromen-4-one moieties can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
6-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}HEXANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}HEXANOIC ACID involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity. The acetamido and hexanoic acid moieties can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL (2S)-3-[4-(BENZYLOXY)PHENYL]-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE
- N-(3-AMINO-4-OXO-6-PHENOXY-4H-1-BENZOPYRAN-7-YL)METHANESULFONAMIDE
- 3-(2-METHOXYPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL 5-ETHOXY-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
Uniqueness
6-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}HEXANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C24H25NO7 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
6-[[2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H25NO7/c1-16-24(32-17-8-4-2-5-9-17)23(29)19-12-11-18(14-20(19)31-16)30-15-21(26)25-13-7-3-6-10-22(27)28/h2,4-5,8-9,11-12,14H,3,6-7,10,13,15H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
ATBANCPUQUEUMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCCCCCC(=O)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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